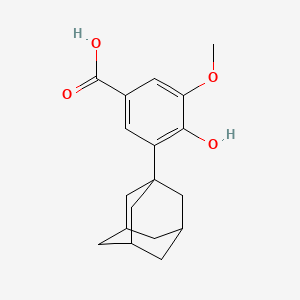

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid

Description

Propriétés

IUPAC Name |

3-(1-adamantyl)-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-22-15-6-13(17(20)21)5-14(16(15)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12,19H,2-4,7-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQUSLMMLFRTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid typically involves multiple steps:

Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, hydroxylation can be carried out using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, it can be replaced with a halogen using reagents like phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus tribromide in a non-polar solvent like dichloromethane.

Major Products:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid exhibits notable antiviral properties. It has been shown to inhibit viral replication, particularly against influenza viruses, likely through interactions with viral polymerases and other enzymes involved in the viral life cycle. This mechanism suggests potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound also demonstrates promising anticancer effects. Studies have evaluated its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). Preliminary findings suggest that it may induce apoptosis through modulation of inflammation-related signaling pathways. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling : It influences pathways that regulate inflammation and apoptosis, enhancing its anticancer potential.

- Enhanced Lipophilicity : The adamantyl group increases the ability to cross cellular membranes, improving bioavailability .

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceuticals. The structural characteristics of the adamantyl group contribute to enhanced stability and bioavailability of drugs. Techniques such as synthetic organic chemistry are employed to incorporate the adamantane moiety into drug molecules, aiming to improve pharmacokinetic properties.

Industrial Applications

The compound is also utilized in industrial applications, particularly in the production of advanced materials. Its unique structural properties make it suitable for use in:

- Polymers : Enhancing the stability and performance of polymer materials.

- Nanomaterials : Contributing to the development of nanoscale structures due to its rigidity and symmetry.

- Coatings and Adhesives : Providing beneficial properties for industrial coatings and adhesive formulations.

Mécanisme D'action

The mechanism of action of 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxyl and methoxy groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Functional Group Impact: The hydroxyl group in the target compound and CD437 may enhance interactions with cellular targets (e.g., CARP-1) compared to methoxy-substituted adapalene .

Biological Activity: CD437’s naphthalene carboxylic acid structure correlates with potent pro-apoptotic effects in cancer cells, independent of retinoid receptors . Adapalene’s methoxy group and naphthoic acid structure favor dermatological efficacy by reducing irritation compared to hydroxyl-containing analogs .

Applications :

- The target compound’s benzoic acid backbone may offer advantages in synthetic versatility but could limit bioavailability compared to naphthoic acid derivatives.

Activité Biologique

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its antiviral and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantyl group, which enhances its lipophilicity and biological activity. The presence of hydroxyl (–OH) and methoxy (–OCH₃) functional groups on the benzene ring contributes to its chemical behavior and interaction with biological targets. The incorporation of the adamantane moiety is significant as it may improve the pharmacokinetic properties of the compound, allowing better penetration through biological membranes.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication, likely through interactions with enzymes involved in viral life cycles. For instance, studies have demonstrated that compounds with similar structures can inhibit influenza virus replication by targeting viral polymerases .

Anticancer Activity

The compound also displays promising anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). Preliminary findings suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways related to inflammation and cell proliferation .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell growth.

- Modulation of Cell Signaling : It could influence signaling pathways that regulate inflammation and apoptosis, contributing to its anticancer effects.

- Enhanced Lipophilicity : The adamantyl group increases the compound's ability to cross cellular membranes, enhancing its bioavailability and efficacy .

Research Findings

Several studies have documented the biological activities of this compound:

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against influenza virus strains. Results showed a significant reduction in viral titers in treated cells compared to controls, indicating effective inhibition of viral replication.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity in breast cancer cells (MCF-7), with IC50 values suggesting substantial effectiveness at lower concentrations compared to standard chemotherapeutics .

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves coupling adamantane derivatives with substituted benzoic acid precursors. For example:

- Step 1: Start with 1-adamantanol or 1-bromoadamantane (CAS 10922-3) for adamantyl group introduction.

- Step 2: Use Suzuki-Miyaura coupling if a boronic acid intermediate (e.g., 3-(1-Adamantyl)-4-methoxybenzeneboronic acid, CAS 459423-32-6) is employed to attach the adamantyl group to the aromatic ring .

- Step 3: Protect/deprotect hydroxyl and methoxy groups using trimethylsilyl chloride or boron tribromide for regioselective functionalization.

- Characterization: Confirm intermediates via /-NMR (e.g., adamantyl protons resonate at δ 1.6–2.2 ppm ), FTIR (O–H stretch at 3200–3600 cm), and mass spectrometry.

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the adamantyl group’s rigid bicyclic structure and dihedral angles between the aromatic ring and substituents (e.g., triazole-adamantyl dihedral angles of 69° observed in similar compounds ).

- NMR Analysis: Compare chemical shifts with literature data (e.g., adamantyl carbons at δ 28–39 ppm , aromatic protons at δ 6.5–7.5 ppm).

- Elemental Analysis: Ensure C, H, O percentages align with theoretical values (e.g., molecular formula C _{22}O).

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the adamantyl group during synthesis?

Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Catalysis: Employ Pd-based catalysts (e.g., Pd(PPh)) for coupling reactions, which tolerate steric bulk .

- Temperature Control: Gradual heating (e.g., reflux at 80–100°C) prevents decomposition of heat-sensitive intermediates .

- Monitoring: Use TLC with UV-active spots or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Combine NMR, HPLC, and X-ray data. For example, if NMR suggests impurities, use preparative HPLC (Zorbax SB-C18 column, 0.1% acetic acid/acetonitrile gradient) to isolate pure fractions .

- Computational Modeling: Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.

- Isotopic Labeling: Use - or -labeled precursors to clarify ambiguous peaks in crowded spectra.

Basic: What protocols ensure purity ≥98% for this compound?

Methodological Answer:

- Recrystallization: Purify using ethanol/water (1:3 v/v) to remove hydrophobic byproducts .

- HPLC Conditions: Use a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (65:35) at 1.0 mL/min flow rate .

- Melting Point Analysis: Compare observed melting points (e.g., 241–243°C for analogous adamantyl compounds ) with literature values.

Advanced: How do electronic effects of the methoxy and hydroxy groups influence the compound’s reactivity?

Methodological Answer:

- Electronic Profiling: The methoxy group (-OCH) is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position. The hydroxy group (-OH) enhances acidity (pKa ~4–5), enabling salt formation for solubility modulation.

- Reactivity Studies: Conduct Hammett plots using substituted benzoic acids to quantify substituent effects on reaction rates.

- DFT Calculations: Map molecular electrostatic potential (MEP) surfaces to predict sites for nucleophilic/electrophilic attacks.

Advanced: What mechanistic insights explain the biological activity of adamantyl-containing analogs?

Methodological Answer:

- Target Binding: Adamantane’s lipophilic nature enhances membrane permeability, while the hydroxy/methoxy groups engage in hydrogen bonding (e.g., with viral proteases or bacterial enzymes) .

- Structure-Activity Relationships (SAR): Compare IC values of analogs (e.g., anti-inflammatory activity of 5-(1-adamantyl)-4-substituted triazoles ).

- In Silico Docking: Use AutoDock Vina to simulate binding modes with targets like HIV-1 reverse transcriptase or influenza A M2 proton channels .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization: Use flow chemistry for continuous coupling reactions, improving heat/mass transfer .

- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

- Quality by Design (QbD): Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks .

- Stability-Indicating Assays: Use HPLC-DAD to monitor degradation products (e.g., demethylation or oxidation derivatives).

- Kinetic Modeling: Calculate shelf life using Arrhenius equations based on degradation rates at elevated temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.